2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane-1,3,8-trione |
InChI |
InChI=1S/C7H7NO4/c9-4-1-7(3-8-4)2-5(10)12-6(7)11/h1-3H2,(H,8,9) |
InChI Key |
FVYAKGFRJJGRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12CC(=O)OC2=O |
Origin of Product |
United States |
Derivatization and Structural Modification Strategies of 2 Oxa 7 Azaspiro 4.4 Nonane 1,3,8 Trione
Functionalization of the 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione Core
The inherent reactivity of the succinimide (B58015) and succinic anhydride (B1165640) moieties within the this compound structure provides multiple handles for chemical modification. These functionalization strategies can be broadly categorized into modifications at the nitrogen atom, the spirocarbon center, and the peripheral rings.
Substituent Introduction at Nitrogen Atoms
The nitrogen atom of the succinimide (pyrrolidine-2,5-dione) ring is a primary site for derivatization. The acidic nature of the N-H proton facilitates its removal by a base, generating a nucleophilic imide anion that can readily react with various electrophiles.
N-Alkylation and N-Arylation: A common and straightforward modification is the introduction of alkyl or aryl substituents at the nitrogen atom. This is typically achieved through nucleophilic substitution reactions where the deprotonated imide reacts with alkyl halides or aryl halides. The use of different bases and solvents can be optimized to achieve high yields. For instance, reactions can be carried out using bases like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). Greener approaches utilizing hot water as a solvent have also been reported for the synthesis of N-substituted succinimides. researchgate.net
A variety of substituents can be introduced, ranging from simple alkyl chains to more complex aromatic and heterocyclic systems. These modifications significantly impact the lipophilicity, solubility, and steric bulk of the molecule.
Modifications on the Spirocarbon Center
Direct functionalization of the quaternary spirocarbon center is challenging due to its sterically hindered nature and lack of inherent reactivity. Most synthetic strategies focus on constructing the spirocyclic framework with pre-functionalized precursors rather than modifying the spiro-center post-synthesis. However, theoretical studies on spirocyclic imines suggest that the spiro-conjugation can influence charge mobility along the scaffold, indicating that the nature of the spiro-atom (e.g., carbon, silicon, or germanium) can impact the electronic properties of the molecule. nih.gov
Functionalization of Peripheral Rings
Beyond the nitrogen atom, the carbonyl groups of both the succinimide and succinic anhydride rings offer sites for functionalization.
Selective reduction of one of the anhydride carbonyl groups to a hydroxyl group can lead to the formation of a lactone, further diversifying the available derivatives. Reagents like sodium borohydride (B1222165) have been used for the reduction of cyclic anhydrides to lactones.
Synthesis of Analogs and Homologs of this compound
The synthesis of analogs and homologs of this compound allows for a systematic exploration of the chemical space around this scaffold. This can involve changing the ring sizes (homologs) or replacing the heteroatoms (analogs).
Synthesis of Homologs: Homologs with different ring sizes, such as 2-oxa-7-azaspiro[4.5]decane or 2-oxa-7-azaspiro[5.5]undecane systems, can be synthesized by employing precursors with larger ring structures. For example, using glutaric anhydride instead of succinic anhydride in a synthetic sequence could lead to a six-membered "oxa" ring. The synthesis of various oxa-azaspiro[4.5]decane derivatives has been reported, highlighting the accessibility of these larger ring systems. researchgate.netnih.gov
Synthesis of Analogs: Analogs can be created by replacing the oxygen or nitrogen atoms with other heteroatoms. For instance, replacing the oxygen atom with a sulfur atom would yield a 2-thia-7-azaspiro[4.4]nonane derivative. The synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been documented, demonstrating the feasibility of incorporating sulfur into such spirocyclic frameworks. nih.gov Similarly, replacing the oxygen atom with another nitrogen atom would result in a 2,7-diazaspiro[4.4]nonane system.
Structure-Property Relationships in Derivatized this compound Systems
The derivatization of the this compound core leads to significant changes in the molecule's physicochemical properties. Understanding these structure-property relationships is crucial for designing molecules with desired characteristics.
The introduction of substituents at the nitrogen atom of the succinimide ring has a profound effect on the molecule's lipophilicity and, consequently, its solubility. Aromatic substituents, for example, generally increase lipophilicity compared to small alkyl groups. The electronic nature of these substituents also plays a role; electron-withdrawing groups on an N-aryl substituent can increase the acidity of the remaining protons on the succinimide ring and influence the reactivity of the carbonyl groups. mdpi.com
The tables below summarize the impact of N-substitution on the physicochemical properties of succinimide derivatives, which can be extrapolated to the this compound system.
Table 1: Physicochemical Properties of N-Substituted Succinimide Derivatives
| Substituent (R) | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) |
|---|---|---|---|---|
| Phenyl | C₁₀H₉NO₂ | 175.19 | 155-157 | 1.35 |
| 4-Methoxyphenyl | C₁₁H₁₁NO₃ | 205.21 | 144 | 1.45 |
| 4-Methylphenyl | C₁₁H₁₁NO₂ | 189.21 | 154 | 1.84 |
| 4-Bromophenyl | C₁₀H₈BrNO₂ | 254.08 | 172 | 2.15 |
Data compiled from various sources for N-substituted succinimides.
Table 2: Spectroscopic Data for N-Aryl Succinimide Derivatives
| Substituent (R) | ¹H NMR (δ ppm, CDCl₃) - CH₂CH₂ | ¹³C NMR (δ ppm, CDCl₃) - C=O | IR (cm⁻¹) - C=O stretch |
|---|---|---|---|
| Phenyl | 2.86 (s, 4H) | 177.0 | 1712 |
| 4-Methoxyphenyl | 2.88 (s, 4H) | 177.2 | 1710 |
| 4-Methylphenyl | 2.89 (s, 4H) | 177.1 | 1702 |
| 4-Bromophenyl | 2.90 (s, 4H) | 176.7 | 1700 |
Illustrative data based on typical values for N-aryl succinimides.
The data indicates that the electronic nature of the substituent on the aryl ring influences the chemical shift of the succinimide protons and carbons, as well as the stretching frequency of the carbonyl groups in the infrared spectrum. These shifts can be correlated with the electron-donating or electron-withdrawing character of the substituent.
Reactivity and Mechanistic Studies of 2 Oxa 7 Azaspiro 4.4 Nonane 1,3,8 Trione
Ring-Opening and Ring-Closure Reactions
The presence of both an imide and an anhydride (B1165640) ring makes 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione susceptible to ring-opening reactions initiated by nucleophiles. The anhydride moiety is generally more reactive towards nucleophilic attack than the imide.
Ring-Opening: Nucleophilic attack, for instance by water (hydrolysis) or amines (aminolysis), would preferentially target one of the carbonyl carbons of the succinic anhydride ring. This results in the cleavage of an acyl-oxygen bond and the formation of a dicarboxylic acid derivative. For example, hydrolysis under basic conditions would lead to the formation of a spiro-dicarboxylate salt. The succinimide (B58015) ring is more stable but can also undergo hydrolysis, particularly under more forcing conditions such as high pH and elevated temperatures, leading to the opening of the five-membered nitrogen-containing ring. nih.gov
In the context of antibody-drug conjugates (ADCs), the succinimide ring, often formed from maleimide-thiol conjugation, is known to be susceptible to hydrolysis. The rates of this ring-opening are dependent on the specific chemical environment and conjugation site. nih.gov
Ring-Closure: Ring-closure reactions involving this spirocycle would typically be the reverse of the ring-opening processes. For instance, the dicarboxylic acid-imide product resulting from the selective anhydride opening could potentially be recyclized back to the anhydride form upon treatment with a dehydrating agent. Furthermore, novel spiroheterocycles can be synthesized through tandem reactions that involve a cyclization step to form the spiro-succinimide ring system. nih.gov
Cycloaddition Reactions, including Diels-Alder and 1,3-Dipolar Additions
The unsaturated nature of the carbonyl groups and the potential for enolization of the succinimide ring suggest that this compound could participate in cycloaddition reactions.
Diels-Alder Reactions: The succinimide moiety, if appropriately activated or modified to introduce unsaturation (e.g., as a maleimide (B117702) derivative), can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgmnstate.eduyoutube.com N-substituted maleimides are common dienophiles used in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. wikipedia.orgorganic-chemistry.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the two carbonyl groups. organic-chemistry.org Computational studies have shown that spirocyclization at the carbon atom geminal to the double bonds in a cyclopentadiene (B3395910) ring can enhance Diels-Alder reactivity. nih.gov This suggests that the spirocyclic nature of this compound could influence its potential dienophilic character.
1,3-Dipolar Additions: The carbonyl groups within the spirocycle can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov For instance, azomethine ylides can react with carbonyl compounds to form oxazolidine (B1195125) rings. nih.gov Phthalic anhydrides have been shown to undergo 1,3-dipolar cycloaddition with azomethine ylides to produce unstable spiro-fused oxazolidines. researchgate.net This suggests that the anhydride part of this compound could potentially react with 1,3-dipoles to form novel spiro-heterocyclic systems. The stereoselectivity of such reactions is often influenced by the geometry of the dipole and the dipolarophile. frontiersin.org
Nucleophilic and Electrophilic Reactivity of the Spiro System
The reactivity of the spiro system is dominated by the electrophilic nature of the four carbonyl carbons and the potential nucleophilicity of the nitrogen atom and enolizable alpha-carbons.
Nucleophilic Reactivity: The nitrogen atom of the succinimide ring is generally not highly nucleophilic due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. However, under certain conditions, it can participate in reactions. The enolizable positions alpha to the carbonyl groups can be deprotonated by a strong base to form an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles.
Electrophilic Reactivity: The carbonyl carbons of both the anhydride and imide rings are electrophilic and are the primary sites for nucleophilic attack. chemistrysteps.commasterorganicchemistry.comreddit.comlibretexts.orgyoutube.com The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution places acid anhydrides as more reactive than imides. libretexts.org Therefore, nucleophilic attack will preferentially occur at the anhydride carbonyls. Theoretical studies on unsymmetrical cyclic anhydrides have shown that the regioselectivity of nucleophilic attack can be predicted by the magnitude of the LUMO coefficient on the carbonyl carbon atoms. cdnsciencepub.comcdnsciencepub.com
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the mechanisms of reactions involving this compound is essential for predicting products and controlling reaction outcomes.
Nucleophilic Acyl Substitution: The ring-opening of the anhydride and imide rings by nucleophiles proceeds via a nucleophilic acyl substitution mechanism. libretexts.org This typically involves the initial formation of a tetrahedral intermediate, followed by the collapse of this intermediate and expulsion of a leaving group to regenerate a carbonyl group. libretexts.org
Cycloaddition Reactions: Diels-Alder reactions are concerted pericyclic reactions that proceed through a cyclic transition state. wikipedia.org The stereochemistry of the reaction is governed by the Woodward-Hoffmann rules. 1,3-dipolar cycloadditions are also typically concerted and proceed through a five-membered cyclic transition state. wikipedia.org
Spirocyclization Mechanisms: The formation of spiro-succinimide systems can occur through cascade reactions. For example, a rhodium(II)-catalyzed O-H insertion followed by a base-promoted intramolecular cyclization has been reported for the synthesis of spiroheterocycles containing a succinimide ring. nih.gov Computational studies can be employed to investigate the transition states of such spiro ring-forming reactions to understand the origins of stereoselectivity. nih.govnih.govresearchgate.net
Investigation of Reaction Selectivity (Regioselectivity, Stereoselectivity)
The spirocyclic and chiral nature of this compound (if a chiral synthesis route is used) introduces elements of regioselectivity and stereoselectivity into its reactions.
Regioselectivity: In nucleophilic ring-opening reactions of the anhydride moiety, if the spirocycle is unsymmetrically substituted, the nucleophile may preferentially attack one of the two non-equivalent carbonyl carbons. This regioselectivity is influenced by both steric and electronic factors. magtech.com.cn For unsymmetrical succinic anhydrides, theoretical calculations have shown that the intrinsic reactivity of the two carbonyl groups, as determined by the LUMO coefficients, can predict the site of nucleophilic attack. cdnsciencepub.comcdnsciencepub.com
Stereoselectivity: Reactions at the spiro center or at the chiral centers within the rings can proceed with a degree of stereoselectivity. The rigid spirocyclic framework can influence the facial selectivity of approaching reagents. For instance, nucleophilic attack on a carbonyl group can be directed to one face of the molecule, leading to the preferential formation of one stereoisomer. The stereocontrol in reactions of spirocyclic compounds is a critical aspect of their chemistry, with the conformational rigidity of the spiro-fused rings playing a key role in determining the stereochemical outcome. rsc.orgnih.govacs.org In cycloaddition reactions, the formation of endo or exo products is a key aspect of stereoselectivity, often dictated by kinetic or thermodynamic control. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy would be a critical tool for confirming the molecular structure of 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione. Both ¹H and ¹³C NMR spectra would provide essential information.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the methylene (B1212753) protons of the succinimide (B58015) and lactone rings. The chemical shifts and coupling patterns of these protons would be influenced by their diastereotopic environments adjacent to the spirocyclic center. The absence of a proton on the nitrogen atom of the succinimide ring would be a key feature.
A ¹³C NMR spectrum would be expected to show characteristic signals for the three carbonyl carbons of the trione (B1666649) functionality, each with a distinct chemical shift due to their different electronic environments (two imide carbonyls and one ester carbonyl). Signals for the spiro carbon, being a quaternary carbon, would also be a key identifier, along with the methylene carbons of both rings.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy would be used to identify the key functional groups present in the molecule. The IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. The succinimide moiety would likely exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. The lactone carbonyl would also produce a strong absorption band at a characteristic frequency. The C-O-C stretching of the lactone ring would also be observable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern in the mass spectrum would likely involve the characteristic cleavage of the succinimide and lactone rings, providing further structural confirmation.
Chiroptical Spectroscopy for Stereochemical Analysis
As this compound is a chiral molecule due to the spiro center, chiroptical spectroscopic methods such as circular dichroism (CD) would be essential for the analysis of its stereochemical properties. If the compound were resolved into its individual enantiomers, their CD spectra would be mirror images. The Cotton effects observed in the CD spectrum would correspond to the electronic transitions of the carbonyl chromophores, and their signs could potentially be used to assign the absolute configuration of the enantiomers, often in conjunction with theoretical calculations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione. These calculations could predict key properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack, and predicting its stability.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this spirocyclic system is expected to be complex due to the presence of two rings fused at a single carbon atom. Conformational analysis, employing methods like systematic or stochastic searches followed by geometry optimization, would be necessary to identify the low-energy conformers. Subsequent molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments, such as in solution, which is critical for understanding its interactions with biological targets or other molecules.
Reaction Pathway Modeling and Transition State Analysis
For any chemical transformation involving this compound, computational modeling can be used to map out the potential reaction pathways. By locating the transition state structures and calculating the activation energies, researchers can predict the feasibility and selectivity of different reactions. This is particularly valuable for understanding its synthesis, degradation, or metabolic pathways.
Quantitative Structure-Activity Relationships (QSAR) in Chemical Design
Should a series of derivatives of this compound be synthesized and tested for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. QSAR studies aim to correlate variations in the chemical structure with changes in biological activity. By developing a predictive model, researchers can design new analogues with potentially improved properties.
Molecular Interactions through Computational Modeling
Understanding how this compound interacts with other molecules, such as proteins or nucleic acids, is fundamental to its potential applications. Molecular docking and more advanced techniques like molecular dynamics simulations of the complex can predict binding modes, interaction energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). These computational insights can guide the design of new compounds with enhanced affinity and specificity for a particular target.
Non Biological Applications and Material Science Potential
Applications as Building Blocks in Complex Organic Synthesis
The spirocyclic motif is a privileged structure in the synthesis of complex organic molecules, including a significant number of natural products. mdpi.comnih.gov The rigid nature of the spiro junction provides a fixed three-dimensional scaffold, which is an attractive feature for designing molecules with specific spatial orientations. mdpi.comresearchgate.net This conformational restriction is crucial in medicinal chemistry for enhancing the interaction between a molecule and its biological target, but it is also highly valuable in creating other complex, functional molecules. researchgate.net Spiro building blocks are increasingly accessible to chemists, facilitating their incorporation into novel molecular designs. researchgate.net The development of synthetic methodologies that allow for the creation of spirocycles with high regio- and stereoselectivity has further expanded their utility as versatile starting points in multi-step syntheses. mdpi.com
Utilization in Industrial Materials, including Laser Dyes and Electroluminescent Devices
Beyond agriculture, the unique properties of spiro compounds have found applications in the industrial and material science sectors. mdpi.com Their rigid structures and specific electronic properties make them suitable for use in advanced materials such as laser dyes and electroluminescent devices. mdpi.com While the specific compound 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione is not explicitly detailed in these applications, the broader class of spiro compounds is recognized for its potential in these areas. The stability and tunable photophysical properties of the spiro framework are key attributes for their function in these technologies.
Role as Antioxidants in Chemical Systems
Oxidative stress is a factor in the degradation of various materials and chemical systems. Spiro compounds have been investigated for their potential antioxidant activities, which are valuable in preventing such degradation. nih.gov Numerous studies have demonstrated the antioxidant capabilities of both natural and synthetic spiro compounds through various testing methods, including DPPH, ABTS, and FRAP assays. nih.gov
The antioxidant activity is often linked to the presence of specific functional groups within the spirocyclic structure. nih.gov For example, many active compounds contain at least one oxygen atom, and a significant portion are phenolic compounds. nih.gov In the absence of a phenolic group, other functionalities like aryl ethers or nitrogen-containing groups can contribute to the antioxidant effect. nih.gov Some newly synthesized spiro-isoquinoline derivatives have shown promising antioxidant activity. mdpi.com Similarly, certain spiro-thiazolidine derivatives have demonstrated high antioxidant potential when compared to standard antioxidants. bohrium.com Research into fluorinated spiro[oxindole-thiazolidine] derivatives also revealed moderate antioxidant activity in the majority of the tested compounds. researchgate.net
Table 2: Antioxidant Activity of Selected Spiro Compounds
| Compound/Derivative | Assay | Activity Level | Reference |
|---|---|---|---|
| Spiro-isoquinoline 7 | Not specified | Promising | mdpi.com |
| Spiro-isoquinoline 8 | Not specified | Promising | mdpi.com |
| Kadsuphilol C (B1) | DPPH | More potent than Vitamin C & E | nih.gov |
| Spiro[oxindole-thiazolidine] derivatives | DPPH | Moderate (49-60%) | researchgate.net |
Integration into Liquid Crystalline Materials and Advanced Functional Materials
The rigid, three-dimensional geometry of spirocyclic compounds makes them intriguing candidates for the development of advanced functional materials, including liquid crystals. The conformational rigidity can influence the packing and intermolecular interactions of molecules, which are critical factors in determining the properties of liquid crystalline phases and other ordered materials. While specific research on this compound in liquid crystals is not prominent, the general principle of using rigid scaffolds to control material properties suggests potential in this area. mdpi.com The ability to introduce specific functional groups at defined spatial positions on the spiro backbone allows for the fine-tuning of properties required for advanced material applications. mdpi.com
Corrosion Inhibition Properties of Related Oxazolidine (B1195125) Derivatives
A significant application for heterocyclic compounds, including oxazolidine derivatives related to this compound, is in the field of corrosion inhibition. electrochemsci.orguobaghdad.edu.iq Organic inhibitors function by adsorbing onto a metal's surface, creating a protective film that shields it from corrosive media. uobaghdad.edu.iqtandfonline.com The effectiveness of these inhibitors often depends on the presence of heteroatoms like nitrogen and oxygen, which act as adsorption centers. electrochemsci.orguobaghdad.edu.iq
Oxazolidine derivatives, particularly oxa-azaspiro compounds, have been identified as promising corrosion inhibitors for steel in acidic environments, such as 1 M HCl solution. electrochemsci.orgresearchgate.net These compounds act as mixed-type inhibitors, meaning they reduce both the anodic and cathodic corrosion reactions. electrochemsci.org Their adsorption on the steel surface increases the charge transfer resistance, thereby lowering the corrosion rate. electrochemsci.orgresearchgate.net The efficiency of inhibition can be influenced by the specific substituents on the oxazolidine ring structure. electrochemsci.org For example, studies on API 5L X60 steel have shown that certain synthesized 1-oxa-4-azaspiro compounds can significantly decrease the corrosion rate. electrochemsci.org
Table 3: Corrosion Inhibition Efficiency of Oxazolidine Derivatives on API 5L X60 Steel in 1 M HCl
| Inhibitor Compound | Inhibition Efficiency (IE %) | Reference |
|---|---|---|
| 1–oxa–4–azaspiro acs.orgtandfonline.comdecane (OXA2) | 43.64% | electrochemsci.org |
| 6–methyl–1–oxa–4–azaspiro acs.orgtandfonline.comdecane (OXA3) | 52.73% | electrochemsci.org |
| 1–oxa–4–azaspiro acs.orgacs.orgnonane (OXA1) | 66.06% | electrochemsci.org |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione and its analogs will likely pivot towards more efficient, sustainable, and enantioselective methods. Current trends in organic synthesis emphasize the development of methodologies that are not only high-yielding but also environmentally benign. nih.govrsc.org
Key areas of development include:
Asymmetric Organocatalysis: The demand for enantiomerically pure spirocycles for pharmaceutical applications drives the need for asymmetric synthesis. rsc.orgresearchgate.net Future work will likely focus on organocatalytic cascade or domino reactions that can construct the complex spirocyclic core in a single step with high stereocontrol.
Photoredox and Electrochemical Synthesis: These modern synthetic tools use light or electricity to drive chemical reactions, often under mild conditions. molport.com Exploring photoredox or electrochemical cyclization strategies could provide novel pathways to the spiro[4.4]nonane core, potentially avoiding harsh reagents. researchgate.net
Biocatalysis: The use of enzymes to catalyze the formation of the spirocyclic structure could offer unparalleled stereoselectivity and sustainability. Future research may involve engineering enzymes to accept precursors of the target molecule. nih.gov
Table 1: Comparison of Emerging Synthetic Strategies for Spirocyclic Scaffolds
| Methodology | Potential Advantages for Spiro-Lactone-Lactam Synthesis | Key Challenges |
| Asymmetric Organocatalysis | High enantioselectivity, metal-free, mild conditions. researchgate.net | Catalyst design for complex cascades, substrate scope limitations. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. rsc.org | Identification of suitable starting materials, control of stereochemistry. |
| Photoredox/Electro-synthesis | Mild reaction conditions, access to unique reactivity, green credentials. molport.comresearchgate.net | Substrate compatibility, scalability of photochemical reactions. |
| Biocatalysis | Excellent stereocontrol, environmentally friendly (aqueous media). nih.gov | Enzyme discovery and engineering, limited substrate tolerance. |
Exploration of Unconventional Reactivity Patterns and Transformations
The strained nature of the spirocyclic junction and the presence of multiple carbonyl groups in this compound suggest a rich and potentially unconventional reactivity profile. Future research should move beyond simple derivatization to explore transformative reactions that leverage the unique structural features of the scaffold.
Promising avenues of exploration include:
Ring-Opening and Rearrangement Cascades: Investigating selective ring-opening of either the lactone or the lactam moiety could provide access to novel, highly functionalized linear or macrocyclic structures. nih.gov Tandem reactions involving dearomatizing spirocyclization followed by cleavage could yield complex, non-spirocyclic lactams. acs.orgnih.gov
Cross-Reactivity Studies: The interaction between the lactone and succinimide (B58015) rings is of fundamental interest. For instance, understanding the cross-reactivity in spiro-β-lactam systems can inform predictions for this γ-lactam analog. nih.govnih.govresearchgate.net
Decarboxylative Transformations: The carbonyl groups within the scaffold could serve as handles for decarboxylative coupling or functionalization reactions, enabling the introduction of diverse substituents at positions that are otherwise difficult to modify.
Design of Next-Generation Functional Materials Based on the Spiro Scaffold
The rigid, three-dimensional structure of the 2-Oxa-7-azaspiro[4.4]nonane scaffold makes it an attractive building block for advanced functional materials. sigmaaldrich.com
Future directions in materials science could include:
Biodegradable Polymers: The γ-butyrolactone moiety is a known precursor to biodegradable polyesters. researchgate.net Investigating the ring-opening polymerization (ROP) of this compound or its derivatives could lead to novel functional polymers with enhanced thermal and mechanical properties conferred by the succinimide unit.
Porous Organic Frameworks: Incorporating the spiro scaffold as a rigid node or linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create materials with unique pore geometries and tailored environments for applications in gas separation and storage. acs.org
Optoelectronic Materials: Spiro-conjugation, where two π-systems are linked through a spiro center, can lead to materials with interesting charge-transport and photophysical properties. researchgate.net Future work could involve modifying the scaffold to create spiro-conjugated systems for use in organic electronics.
Advanced Spectroscopic and In-Situ Monitoring of Reactions
A deeper understanding of the synthesis and reactivity of this compound requires the application of advanced analytical techniques.
Emerging trends in this area involve:
In-Situ Spectroscopy: Utilizing techniques like in-situ Fourier-transform infrared (FTIR), Raman, or NMR spectroscopy can provide real-time kinetic and mechanistic data on the formation of the spirocycle. spectroscopyonline.comfu-berlin.de This allows for rapid reaction optimization and the identification of transient intermediates that would be missed by traditional offline analysis.
Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced methods will be crucial for unambiguously determining the structure and stereochemistry of complex derivatives. mdpi.com
Chiroptical Spectroscopy: For enantioselective synthesis, techniques such as circular dichroism (CD) will be essential for confirming the absolute configuration of the chiral spirocyclic products.
Table 2: Predicted Spectroscopic Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹³C NMR | Lactone Carbonyl (C1) | 175-180 | Highly deshielded due to ester oxygen. |
| ¹³C NMR | Lactam Carbonyls (C3, C8) | 170-175 | Typical range for succinimide carbonyls. |
| ¹³C NMR | Spirocenter (C4) | 70-85 | Quaternary carbon with multiple electronegative neighbors. |
| ¹H NMR | Methylene (B1212753) (C5) | 2.5-3.0 | Adjacent to the spiro center. |
| ¹H NMR | Methylene (C6) | 2.8-3.3 | Adjacent to the lactam nitrogen. |
| ¹H NMR | Methylene (C9) | 2.7-3.2 | Adjacent to two carbonyl groups in the succinimide ring. |
| IR | C=O Stretch (Lactone) | 1760-1780 cm⁻¹ | Higher frequency due to ring strain. |
| IR | C=O Stretch (Lactam) | 1700-1720 cm⁻¹ (asymmetric) | Characteristic imide stretches. |
| IR | C=O Stretch (Lactam) | 1770-1790 cm⁻¹ (symmetric) | Characteristic imide stretches. |
Note: These are estimated values based on typical ranges for γ-butyrolactone and succinimide moieties and may vary in the actual molecule.
Deepening Computational Insights into Structure-Reactivity Relationships
Theoretical and computational chemistry are powerful tools for predicting the properties and reactivity of novel molecules. For a complex scaffold like this compound, computational studies can guide synthetic efforts and rationalize experimental observations. barbatti.org
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, stability, and spectroscopic properties of the molecule. researchgate.netmdpi.com It can also be employed to investigate reaction mechanisms, calculate transition state energies for potential synthetic routes, and predict the regioselectivity of reactions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the conformational dynamics of the spirocycle and its derivatives, which is crucial for understanding how these molecules might interact with biological targets like enzymes or receptors.
Rationalizing Spectroscopic Data: Computational methods can help assign complex NMR or IR spectra and explain unusual electronic properties observed experimentally. dr-dral.com
Expansion into Diverse Interdisciplinary Chemical Research Areas
The structural motifs within this compound—the γ-butyrolactone and the succinimide—are present in numerous biologically active compounds. This suggests a strong potential for interdisciplinary applications, particularly in medicinal chemistry. nih.govnih.gov
Key interdisciplinary frontiers to explore include:
Medicinal Chemistry and Drug Discovery: Spirocyclic scaffolds are increasingly sought after in drug design to enhance three-dimensionality (Fsp³) and improve physicochemical properties. bldpharm.comresearchgate.net Future work should involve synthesizing libraries of derivatives and screening them for various biological activities, such as antimicrobial or anticancer effects, building on findings from related spiro-lactam systems. nih.govbeilstein-journals.org
Chemical Biology: The development of fluorescent or chemically tagged versions of the spirocycle could create molecular probes to study biological processes. For example, probes based on intramolecular spirocyclization have been used for cellular imaging. acs.org
Agrochemicals: Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemicals. mdpi.com The unique spiro scaffold could lead to the development of new classes of herbicides or pesticides with novel modes of action.
Q & A
Q. What are the established synthetic routes for 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione, and how do reaction conditions impact yield?
- Methodological Answer : The spiro[4.4]nonane core can be synthesized via radical cyclization, as demonstrated in the total synthesis of Fredericamycin A. Key steps include using tert-butyl peroxide as a radical initiator and optimizing solvent polarity (e.g., toluene or DMF) to stabilize intermediates. Substituents like benzyl or methyl groups require careful selection of protecting groups (e.g., Boc or Cbz) to prevent side reactions . For trione formation, oxidative cleavage of diols or ketones using RuO4 or TEMPO-mediated oxidation is recommended, with yields sensitive to stoichiometric control of oxidizing agents .
Q. Which analytical techniques are most effective for characterizing the spirocyclic structure and confirming purity?
- Methodological Answer :
- X-ray crystallography is definitive for structural confirmation, particularly for resolving steric strain in the spirojunction .
- NMR : Use DEPT-135 to distinguish quaternary carbons at the spiro center and COSY to map adjacent protons in the bicyclic system.
- HPLC-MS with a C18 column (0.1% TFA in water/acetonitrile gradient) ensures purity >95% .
Q. How can researchers optimize purification of 2-Oxa-7-azaspiro[4.4]nonane derivatives with hygroscopic or labile functional groups?
- Methodological Answer :
- Chromatography : Use silica gel modified with 5% triethylamine to mitigate adsorption of polar trione groups.
- Crystallization : Co-crystallize with oxalic acid (hemioxalate salts) to improve stability, as shown for spiro[3.5]nonane analogs .
- Storage : Maintain at 2–8°C under inert gas (Ar/N2) to prevent hydrolysis of the trione moiety .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic effects of substituents on the spirocyclic core?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) predict steric and electronic impacts of substituents (e.g., methyl, benzyl) on ring strain and reactivity.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar aprotic solvents (e.g., DMSO) .
- TD-DFT : Correlate UV-Vis spectra with HOMO-LUMO gaps for photostability assessments .
Q. How do structural modifications (e.g., N-alkylation or oxa/aza substitutions) influence bioactivity in spirocyclic systems?
- Methodological Answer :
- Case Study : Substituting the spiro[3.5]nonane system with a 4-anilinoquinazoline group enhanced EGFR inhibition (IC50 = 12 nM in HCC827 cells). Analogously, modifying the oxa/aza ratio in the [4.4] system could tune kinase selectivity .
- SAR Strategy : Prioritize methyl or benzyl groups at N-7 to balance lipophilicity and solubility (clogP < 3.5) .
Q. What mechanistic pathways explain contradictory data in radical-mediated spirocyclization reactions?
- Methodological Answer : Conflicting yields arise from competing pathways:
- Pathway A : Radical recombination at the spiro center (favored in nonpolar solvents).
- Pathway B : Hydrogen abstraction leading to linear byproducts (dominant in protic solvents).
Mitigate by using radical traps (e.g., TEMPO) and monitoring reaction progress via in situ IR for carbonyl intermediates .
Q. How can researchers address discrepancies in reported stability data for spirocyclic triones under acidic/basic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
